molecular formula C19H20N4O B5544476 2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide

2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide

Cat. No.: B5544476
M. Wt: 320.4 g/mol
InChI Key: UIYKYYVPQUTNQV-UHFFFAOYSA-N
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Description

2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.16371127 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis and evaluation of carboxamide derivatives of quinoline and naphthyridines for their cytotoxic activities against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for growth inhibitory properties against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds showing potent cytotoxicity at nanomolar concentrations (Deady et al., 2003). Similarly, coumarin and quinolinone carboxamides have been synthesized and evaluated for their potency in inhibiting cancer cell growth, with the structure of certain carboxamides confirmed by X-ray diffraction analysis indicating the potential for anticancer applications (Matiadis et al., 2013).

Molecular Docking and Kinase Inhibition

Other studies have focused on the synthesis of quinoline derivatives for molecular docking and kinase inhibition, suggesting their potential in targeted therapy for diseases such as cancer. For example, the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives and their preliminary central nervous system pharmacological evaluation have been reported, highlighting the structure-activity relationships and potential for anticonvulsant activities (Guillon et al., 1998).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of 2-styrylquinolines as antitumor agents and EGFR kinase inhibitors demonstrate the relevance of quinoline derivatives in developing new anticancer therapies. These compounds have been tested for antitumor activity against cancer cell lines, with some showing high potency and the ability to inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy (El-Sayed et al., 2017).

Mechanism of Action

In the context of a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or other biomolecules, and causing a change in their activity .

Safety and Hazards

This involves studying the potential risks associated with the compound. It could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Properties

IUPAC Name

2,8-dimethyl-N-[2-(pyridin-3-ylamino)ethyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-5-3-7-16-17(11-14(2)23-18(13)16)19(24)22-10-9-21-15-6-4-8-20-12-15/h3-8,11-12,21H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYKYYVPQUTNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCCNC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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